1-Phenylbut-3-yn-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H11N/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10H,8,11H2 |
InChI Key |
NWWUPXXMVARFJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbut 3 Yn 2 Amine and Analogous Structures
Classical Approaches to Propargylic Amine Synthesis
Traditional methods for constructing propargylic amines often rely on fundamental organic reactions such as nucleophilic additions to carbon-nitrogen double bonds or the reduction of corresponding amides and imines.
Nucleophilic Additions to Imines or Iminium Ions
A primary classical route to propargylic amines involves the nucleophilic addition of an alkynyl group to an imine or an in situ-generated iminium ion. libretexts.org This transformation is a powerful tool for carbon-carbon bond formation. The reaction typically involves a pre-formed imine, generated from the condensation of an aldehyde (like benzaldehyde) and a primary amine, which then reacts with a metal acetylide reagent (e.g., from lithium or magnesium).
A highly efficient and widely used variation of this approach is the multicomponent A³ coupling reaction (Aldehyde-Alkyne-Amine). researchgate.net In this one-pot synthesis, an aldehyde, an amine, and a terminal alkyne react, often in the presence of a metal promoter, to form the desired propargylic amine. researchgate.netorganic-chemistry.org The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. nih.gov While often catalyzed by transition metals, non-catalytic versions or those promoted by stoichiometric reagents fall under this classical purview. For instance, the use of dimethylzinc (B1204448) with terminal alkynes has been shown to effectively produce protected propargylic amines from various aldimines. organic-chemistry.org
| Aldehyde | Amine | Alkyne | Promoter/Catalyst | Product | Yield (%) |
| Benzaldehyde | Aniline | Phenylacetylene | Dimethylzinc | N-(1,3-diphenylprop-2-yn-1-yl)aniline | ~85-95 |
| Formaldehyde (aq) | Piperidine | Phenylacetylene | CuBr | 1-(1-phenylprop-2-yn-1-yl)piperidine | High |
| Benzaldehyde | p-Anisidine | Phenylacetylene | Silver Iodide (in water) | N-(4-methoxyphenyl)-1,3-diphenylprop-2-yn-1-amine | ~90 |
This table presents illustrative data compiled from typical A³ coupling reactions. organic-chemistry.orgorganic-chemistry.org
Reduction of Propargyl Amides or Imines
Another established method is the reduction of propargyl amides or alkynyl imines. This two-step process involves first synthesizing the C=O or C=N bond-containing precursor, followed by its reduction to the corresponding amine. Propargyl amides can be prepared through standard amide coupling reactions between a propargylic acid and an amine. Subsequent reduction, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the target propargylic amine.
A more modern variant of this classical theme involves the partial reduction of tertiary amides. For example, tandem catalysis systems using iridium for hydrosilylation-based partial reduction of an amide, followed by a copper-catalyzed alkynylation, can generate α-chiral tertiary propargylic amines. chemrxiv.org This approach effectively transforms the amide carbonyl into an electrophilic intermediate that is then trapped by the alkyne nucleophile. chemrxiv.org While catalytic, the fundamental transformation relies on the reduction of an amide-like species.
Catalytic Strategies in the Synthesis of 1-Phenylbut-3-yn-2-amine Derivatives
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, in particular, has revolutionized the synthesis of propargylic amines. rsc.org
Transition Metal-Catalyzed Alkyne Amination
The direct addition of an amine to an alkyne, known as hydroamination, is an atom-economical method for forming C-N bonds. nih.gov Transition metal complexes are often required to catalyze this transformation, which can otherwise be challenging. nih.govacs.org
Gold(I) complexes have emerged as exceptionally effective catalysts for the electrophilic activation of alkynes. acs.org This activation facilitates the nucleophilic attack of various species, including amines. In the context of hydroamination, a gold(I) catalyst coordinates to the alkyne, making it susceptible to attack by an amine. nih.govfrontiersin.org This process typically leads to the formation of an enamine or imine as the initial product, which can then be reduced to the corresponding saturated amine if desired. frontiersin.org
The reaction can proceed via an intermolecular or intramolecular pathway. For synthesizing acyclic structures like this compound, intermolecular hydroamination is employed. Research has shown that N-Heterocyclic carbene (NHC) gold(I) complexes are robust catalysts for these reactions, promoting the regioselective Markovnikov addition of anilines to terminal alkynes to yield imines. nih.govfrontiersin.org This strategy provides a direct route to precursors of propargylic amines.
| Alkyne | Amine | Gold Catalyst System | Product Type |
| Phenylacetylene | Aniline | NHC-Au(I) Complex / Ag Salt | Imine |
| Propargyl Alcohol | Aniline | Gold(I) Chloride / Ligand | 3-Hydroxyimine |
| Terminal Alkynes | Nitroarenes | Triple Au-H/Au+/Au-H relay | Secondary Amine |
This table highlights examples of gold-catalyzed hydroamination reactions. researchgate.netnih.gov
Copper catalysis is arguably the most common and versatile method for synthesizing propargylic amines, particularly through the A³ coupling reaction mentioned previously. organic-chemistry.org Copper(I) salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are highly effective in catalyzing the one-pot reaction between an aldehyde, an amine, and a terminal alkyne. organic-chemistry.orgorganic-chemistry.org
The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which is the key nucleophilic species that adds to the iminium ion generated in situ. The use of chiral ligands, such as PyBox or Quinap, with copper catalysts has enabled the development of highly enantioselective A³ couplings, providing access to chiral propargylic amines with high optical purity. organic-chemistry.orgthieme-connect.com Beyond the A³ coupling, copper catalysts are also used in the propargylic amination of propargylic acetates or carbonates, where an amine displaces a leaving group in an Sₙ2' fashion. thieme-connect.comrsc.org
| Reaction Type | Substrates | Copper Catalyst | Ligand (if any) | Key Feature |
| A³ Coupling | Aldehyde, Amine, Alkyne | Cu(I)OTf | Evan's PyBox | Highly enantioselective alkyne-imine additions. organic-chemistry.org |
| A³ Coupling | Aldehyde, Aniline, Alkyne | Cu(I) complex | i-Pr-pybox-diPh | Enantioselective one-pot synthesis. organic-chemistry.org |
| Oxidative Coupling | Tertiary Amine N-Oxide, Alkyne | Cu(II) | None | Forms N,N-dimethylpropargylamines. acs.org |
| Propargylic Amination | Propargylic Acetate (B1210297), Amine | Cu(OAc)₂ | Chiral P,N,N Ligand | Enantioselective substitution with up to 97% ee. thieme-connect.com |
This table summarizes various copper-catalyzed routes to propargylic amines.
Palladium-Catalyzed Transformations
Palladium catalysis has emerged as a powerful tool for the construction of carbon-nitrogen bonds, and its application in the synthesis of propargylic amines is well-documented. These transformations often proceed through the activation of propargylic substrates, such as carbonates or alcohols, to form a transient π-allyl-palladium intermediate, which then undergoes nucleophilic attack by an amine.
The versatility of palladium catalysis allows for a range of reaction partners and conditions. For instance, the direct amination of propargylic alcohols can be achieved using a palladium catalyst in conjunction with a suitable ligand. The choice of ligand is crucial in controlling the regioselectivity and stereoselectivity of the reaction. Bidentate phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and facilitate the desired transformation.
While a direct palladium-catalyzed synthesis of this compound is not extensively detailed in the literature, the general principles of palladium-catalyzed propargylic amination are applicable. Starting from a suitable precursor like 1-phenylbut-3-yn-2-ol, a palladium catalyst could facilitate its reaction with an amine source to yield the target compound. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, solvent, and temperature, would need to be optimized to achieve a high yield and selectivity.
Table 1: Examples of Palladium-Catalyzed Propargylic Amination
| Propargylic Substrate | Amine Nucleophile | Palladium Catalyst System | Product |
|---|---|---|---|
| Propargylic Carbonate | Aniline | Pd(OAc)₂ / Ligand | N-Aryl Propargylamine (B41283) |
| Propargylic Alcohol | Secondary Amine | Pd₂(dba)₃ / Ligand | Tertiary Propargylamine |
Other Metal-Mediated Syntheses (e.g., Indium-Promoted)
Indium-mediated reactions have gained prominence in organic synthesis due to their unique reactivity and tolerance of various functional groups. In the context of propargylic amine synthesis, indium(III) bromide (InBr₃) has been shown to be an effective promoter.
A notable method involves the use of an InBr₃-Et₃N reagent system to facilitate the alkynylation of N,O- or N,S-acetals. This approach provides a direct route to functionalized propargylic amines. The proposed mechanism suggests that InBr₃ coordinates with the terminal alkyne, which enhances its acidity and allows for deprotonation by triethylamine (B128534) (Et₃N). The resulting indium acetylide then acts as a nucleophile, attacking the acetal (B89532) to form the propargylic amine. This method is particularly advantageous for the synthesis of primary propargylic amines from N-silyl-N,O-acetals.
For the synthesis of this compound, a similar strategy could be envisioned, starting from an appropriate N,O-acetal derived from phenylacetaldehyde (B1677652) and a suitable amine precursor.
Table 2: Indium-Promoted Synthesis of Propargylic Amines
| Substrate 1 | Substrate 2 | Reagent System | Product Type |
|---|---|---|---|
| N,O-acetal | Terminal Alkyne | InBr₃-Et₃N | Secondary Propargylamine |
| N-silyl-N,O-acetal | Terminal Alkyne | InBr₃-Et₃N | Primary Propargylamine |
Organocatalysis in Propargylic Amine Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of propargylic amines. A prominent organocatalytic method is the asymmetric A³ (aldehyde-alkyne-amine) coupling reaction. This three-component reaction provides a direct and atom-economical route to a wide array of propargylic amines.
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for enantioselective A³ couplings. The CPA activates the imine, formed in situ from the aldehyde and amine, through hydrogen bonding, thereby facilitating the nucleophilic attack of the alkyne. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.
Another class of organocatalysts that has been successfully employed in these transformations is proline and its derivatives. Proline can catalyze the A³ coupling through an enamine-based mechanism, similar to its well-established role in aldol (B89426) and Mannich reactions. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and enantioselectivities.
Biocatalytic Platforms for Enantiopure Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, including enantiopure amines. Enzymes offer unparalleled selectivity under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts.
Amine Transaminase (ATA) Applications in Enantioselective Amination
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This transformation provides a direct and highly enantioselective route to chiral primary amines.
The application of ATAs for the synthesis of a specific enantiomer of this compound would involve the asymmetric amination of the corresponding prochiral ketone, 1-phenylbut-3-yn-2-one. A suitable amino donor, such as isopropylamine (B41738) or alanine, is required to provide the amino group. The reaction equilibrium can be shifted towards the product by using a large excess of the amino donor or by removing the ketone byproduct. Protein engineering and directed evolution have been instrumental in developing ATAs with improved substrate scope, stability, and enantioselectivity, making them valuable tools for the synthesis of a wide range of chiral amines.
Table 3: General Scheme for ATA-Catalyzed Synthesis of Chiral Propargylic Amines
| Ketone Substrate | Amino Donor | Enzyme | Chiral Amine Product |
|---|---|---|---|
| Prochiral Propargylic Ketone | Isopropylamine | Amine Transaminase (ATA) | Enantiopure Propargylic Amine |
Cytochrome P450 Variants in Propargylic Amination
Cytochrome P450 enzymes are heme-containing monooxygenases known for their ability to catalyze a wide range of oxidative transformations. Through protein engineering, the catalytic repertoire of these enzymes has been expanded to include non-natural reactions, such as C-H amination.
Engineered cytochrome P450 variants can catalyze the insertion of a nitrene group, derived from an azide (B81097) precursor, into a C-H bond to form a new C-N bond. This represents a novel and powerful strategy for the synthesis of amines. While the direct propargylic amination of a substrate to form this compound using this method has not been specifically reported, the potential exists. Such a transformation would involve the selective amination of the propargylic C-H bond of a suitable hydrocarbon precursor. The development of P450 variants with high activity and selectivity for this type of transformation is an active area of research.
Asymmetric Synthesis of this compound and its Enantiomers
The development of asymmetric methods to access enantiomerically pure propargylic amines is of great importance, as the stereochemistry of these compounds can have a profound impact on their biological activity and utility as chiral building blocks.
A common strategy for the asymmetric synthesis of propargylic amines is the transition metal-catalyzed enantioselective addition of terminal alkynes to imines. Copper(I) complexes with chiral ligands, such as PyBox or BINAP derivatives, have been widely used for this purpose. In this approach, an imine is generated in situ from an aldehyde (e.g., phenylacetaldehyde) and an amine. The chiral copper catalyst then coordinates with the terminal alkyne, facilitating its enantioselective addition to the imine to yield the chiral propargylic amine.
For the synthesis of the enantiomers of this compound, one would start with phenylacetaldehyde and a suitable source of ammonia (B1221849) or a protected amine, along with ethyne. The choice of the chiral ligand for the copper catalyst would determine which enantiomer of the product is formed preferentially. The reaction conditions would be optimized to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product.
Chiral Auxiliary-Based Methods (e.g., N-tert-Butanesulfinyl Imines)
The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of amines, and N-tert-butanesulfinyl imines have emerged as highly versatile intermediates in this regard. researchgate.netnih.govresearchgate.net This method relies on the condensation of the readily available and enantiopure tert-butanesulfinamide with aldehydes or ketones to form the corresponding N-tert-butanesulfinyl imines. researchgate.net The sulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack and acts as a potent chiral directing group, controlling the stereochemical outcome of the reaction. researchgate.netnih.govcas.cn
The high diastereoselectivity observed in the nucleophilic additions to these imines is a key feature of this methodology. nih.gov For instance, the addition of various nucleophiles to N-tert-butanesulfinyl imines derived from a range of aldehydes and ketones has been shown to produce the corresponding amine products with high enantioenrichment. researchgate.net After the nucleophilic addition, the tert-butanesulfinyl group can be easily removed under mild acidic conditions to yield the free chiral amine. researchgate.netnih.gov This approach has been successfully applied to the synthesis of a wide array of chiral amines, including those with fluorine substituents, which are of particular interest in medicinal chemistry for their ability to modulate the basicity and bioavailability of drug candidates. cas.cn
The diastereoselective synthesis of enantiopure homopropargylic amines has been achieved through the propargylation of N-tert-butylsulfinylimines. mdpi.com For example, the reaction of these imines with 1-trimethylsilyl allenylzinc bromides resulted in the formation of homopropargylic amines as single isomers in very good yields. mdpi.com This highlights the efficacy of the N-tert-butanesulfinyl group in controlling the stereochemistry of the propargylation reaction.
Enantioselective Catalysis for Chiral Propargylic Amine Scaffolds
Enantioselective catalysis provides a more atom-economical approach to chiral propargylic amines by avoiding the stoichiometric use of a chiral auxiliary. A variety of transition metal catalysts have been developed for this purpose, with copper-based systems being particularly prominent. rsc.orgnih.govchemrxiv.org These catalysts, in conjunction with chiral ligands, can facilitate the asymmetric addition of alkyne nucleophiles to imines, or related three-component coupling reactions of aldehydes, amines, and alkynes (A³ coupling). organic-chemistry.orgacs.org
A highly enantioselective copper-catalyzed propargylic amination has been developed using a novel chiral N,N,P ligand, enabling the synthesis of N-tethered 1,6-enynes in good to excellent yields and with excellent enantioselectivities. rsc.org Similarly, the use of sterically confined pyridinebisoxazoline (PYBOX) ligands with a Cu(I) catalyst has proven effective in the enantioselective propargylic amination of ketone-derived propargylic carbonates, yielding α-tertiary ethynylamines. nih.gov Tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of tertiary amides also provides access to α-chiral tertiary propargylic amines with moderate to good levels of enantiocontrol. chemrxiv.org
Dual chiral catalysis, combining a metal catalyst with a chiral organocatalyst, has also been established for the enantioselective reaction of terminal alkynes, aldehydes, and amines, affording optically active propargylic amines with a broad substrate scope. acs.org This approach leverages the synergistic effect of two chiral catalysts to achieve high levels of stereocontrol.
Diastereoselective Synthesis of Homopropargyl Amine Derivatives
The construction of homopropargyl amines with multiple stereocenters presents a significant synthetic challenge. nih.govmanchester.ac.uk Diastereoselective methods aim to control the relative stereochemistry of newly formed chiral centers. An efficient enantio- and diastereoselective copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons has been reported to deliver complex chiral homopropargyl amines bearing up to three contiguous stereocenters in a single step. nih.govnih.gov This method demonstrates broad substrate scope and provides access to valuable building blocks for biologically relevant molecules. nih.govmanchester.ac.uk
The mechanism of this transformation is proposed to involve a regioselective borocupration of the 1,3-enyne, followed by an isomerization to an allenyl–copper intermediate. nih.gov The subsequent coupling of this intermediate with an imine proceeds with high anti-diastereoselectivity. nih.gov The stereochemical outcome is dictated by the facial selectivity of the attack of the allenyl–copper species on the imine. nih.gov This method has been shown to be effective for both E- and Z-enynes, leading to the formation of diastereoisomeric products with excellent enantiocontrol. manchester.ac.uk
Zinc-catalyzed diastereoselective propargylation of tert-butanesulfinyl imines using propargyl borolanes is another effective method for producing homopropargylic amines with good stereoselectivity. mdpi.com The utility of the resulting products has been demonstrated in the synthesis of more complex nitrogen-containing heterocycles. mdpi.com
Multicomponent Reaction (MCR) Approaches to Functionalized Amines
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. phytojournal.comresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. phytojournal.comrsc.org
Three-Component Coupling Reactions
The A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a well-established and versatile method for the synthesis of propargylamines. organic-chemistry.orgphytojournal.comacs.orgresearchgate.net A wide range of catalysts, including those based on gold, silver, copper, and zinc, have been employed to promote this transformation. organic-chemistry.orgacs.orgresearchgate.netrsc.org Gold(III) salen complexes, for instance, have been shown to catalyze the three-component coupling in water at moderate temperatures, affording a variety of propargylamines in excellent yields. acs.org When chiral prolinol derivatives are used as the amine component, excellent diastereoselectivities can be achieved. acs.org
The reaction mechanism typically involves the in situ formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a metal acetylide, generated from the terminal alkyne and the catalyst. researchgate.netnih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For example, some catalytic systems allow the reaction to be performed under solvent-free conditions, which is environmentally advantageous. rsc.org
| Catalyst | Amine Component | Alkyne Component | Aldehyde Component | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Gold(III) Salen Complex | Chiral Prolinol Derivatives | Various Alkynes | Various Aldehydes | Excellent | Up to 99:1 | acs.org |
| Silver Iodide | Various Amines | Various Alkynes | Various Aldehydes | High | Not Reported | organic-chemistry.org |
| Silica (B1680970) Supported Copper | Secondary Amines | Terminal Alkynes | Various Aldehydes | Good to Excellent | Not Reported | rsc.org |
| [Zn(L-proline)2] | Secondary Amines | Aromatic Alkynes | Aryl Aldehydes | Good | Not Reported | rsc.org |
Diazo Compound and Amine Reactivity in MCRs
Diazo compounds are versatile reagents in organic synthesis, known for their ability to generate carbenes or carbenoids, which can participate in a variety of transformations. nih.govnih.gov In the context of MCRs, diazo compounds can be used to construct complex molecular architectures. nih.govnih.govacs.org
A three-component reaction involving alkynyldiazoacetates, imines, and various nucleophiles (alcohols, indoles, and anilines) has been developed, catalyzed by a cooperative system of Rh₂(OAc)₄ and a BINOL-derived chiral phosphoric acid. acs.org This reaction affords homopropargyl amines containing two vicinal chiral centers with high diastereo- and enantioselectivities. acs.org
The reactivity of diazo compounds can also be harnessed in radical cascade MCRs. acs.org For example, a photocatalyzed multicomponent reaction of nitrogen aromatic heterocycles, alkenes, and diazo compounds has been reported. acs.org In this process, the diazo compound is transformed into an electrophilic carbon radical, which then adds to the alkene to generate a nucleophilic radical that can be trapped by the heteroarene. acs.org While this specific example does not directly produce propargylamines, it illustrates the potential of diazo compounds in MCRs for the synthesis of functionalized amine derivatives. The reaction between a diazonium salt and an aromatic amine, known as diazo coupling, is another example of the reactivity of diazo compounds with amines, leading to the formation of azo compounds. quora.com
Reaction Chemistry and Chemical Transformations of 1 Phenylbut 3 Yn 2 Amine and Its Derivatives
Reactivity of the Alkyne Moiety
The terminal alkyne group in 1-Phenylbut-3-yn-2-amine is a hub of reactivity, susceptible to various addition and coupling reactions. Its acidic proton and the π-bonds of the carbon-carbon triple bond are the primary sites for chemical transformations.
The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.orgresearchgate.net For this compound, this transformation would involve its reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst to yield a 1,2,3-triazole derivative, covalently linking the phenylbutanamine scaffold to another molecule via the stable triazole ring. nih.gov
Beyond CuAAC, propargylamines can participate in other cycloaddition pathways. For instance, under base-catalyzed conditions, they can serve as allenyl anion equivalents and undergo a [3+2] cycloaddition with aldehydes to afford substituted furans. rsc.org Furthermore, gold-catalyzed cycloadditions of propargyl substrates can lead to various formal cycloaddition products, such as [2+3] and [2+5] adducts, showcasing the versatility of the alkyne moiety in constructing diverse cyclic systems. ntnu.edu
A primary method for functionalizing terminal alkynes like that in this compound is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. tandfonline.com Applying this to this compound would allow for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne, significantly expanding the structural diversity of its derivatives. While traditionally requiring both palladium and copper catalysts, copper-free versions of the Sonogashira reaction have also been developed for propargylamines. tandfonline.com
Reactivity of the Amine Moiety
The primary amine group in this compound is a versatile nucleophile and can be readily functionalized to introduce a range of substituents, thereby modifying the molecule's properties.
The primary amine of this compound can undergo standard N-functionalization reactions. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These N-acyl derivatives are crucial intermediates for subsequent cyclization reactions.
Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The synthesis of carbamates can be achieved by reacting the amine with chloroformates or by a three-component coupling involving the amine, carbon dioxide, and an alkyl halide. These derivatizations are fundamental for creating libraries of compounds with varied electronic and steric properties, often a prerequisite for medicinal chemistry applications.
The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine (or Schiff base). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine is itself a versatile intermediate. The formation of an iminium ion under acidic conditions is the key step in the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine onto an aromatic ring to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.com While this compound is not a classical Pictet-Spengler substrate, the underlying principle of imine/iminium ion formation is a fundamental aspect of its amine reactivity.
Cyclization and Annulation Reactions Involving this compound Scaffolds
The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. By first functionalizing the amine group, typically through acylation, a range of intramolecular cyclization reactions can be initiated that involve the alkyne moiety.
Derivatives of this compound, specifically its N-acyl derivatives (N-propargylamides), are key precursors for synthesizing five-membered heterocycles like oxazoles and pyrroles.
Oxazole Synthesis: N-propargylamides derived from this compound can be converted to substituted oxazoles through several catalytic methods. These include:
Palladium-catalyzed coupling with aryl iodides followed by in-situ cyclization. acs.org
Gold-catalyzed cycloisomerization, which benefits from the high alkynophilicity of gold catalysts. rsc.orgnih.gov
Metal-free cyclization promoted by reagents like (diacetoxyiodo)benzene (PIDA). rsc.orgrsc.org
Simple silica (B1680970) gel-mediated cycloisomerization under mild conditions. acs.org
Pyrrole Synthesis: The propargylamine (B41283) structure is also a valuable starting point for pyrrole synthesis. Methodologies include:
Enyne cross metathesis with vinyl ethers followed by a cyclization cascade. acs.org
Base-mediated intramolecular cyclization. organic-chemistry.org
Copper-catalyzed [4+1] annulation with glyoxal derivatives. nih.gov
Quinoline Synthesis: The this compound scaffold can also be utilized in the synthesis of larger ring systems like quinolines. Palladium-catalyzed cyclization of propargylamines has been shown to be an effective method for generating functionalized quinoline heterocycles under mild conditions. mdpi.comresearchgate.net
The table below summarizes various cyclization reactions applicable to derivatives of this compound for the synthesis of different heterocyclic cores.
| Heterocycle | Precursor | Reaction Type | Catalyst/Reagent | Ref. |
| Oxazole | N-Propargylamide | Coupling/Cyclization | Pd₂(dba)₃, P(2-furyl)₃, NaOᵗBu | acs.org |
| Oxazole | N-Propargylamide | Cycloisomerization | Silica gel | acs.org |
| Oxazole | N-Propargylamide | Iodooxygenation | PhI(OAc)₂, LiI | rsc.orgrsc.org |
| Oxazole | N-Propargylamide | Cycloisomerization | Gold(I) catalyst | rsc.orgnih.gov |
| Pyrrole | Propargylamine | Enyne Metathesis/Cyclization | Grubbs Catalyst | acs.org |
| Pyrrole | Propargylamine | Intramolecular Cyclization | Base (e.g., t-BuOK) | organic-chemistry.org |
| Furan | Propargylamine | [3+2] Cycloaddition | Base (e.g., TBAOH) | rsc.org |
| Quinoline | Propargylamine | Intramolecular Cyclization | Pd(OAc)₂ | mdpi.comresearchgate.net |
An exploration of the chemical reactivity and transformative potential of this compound and its related derivatives reveals a rich landscape of synthetic possibilities. These compounds serve as versatile building blocks for the construction of complex heterocyclic structures, primarily through cyclization and annulation reactions. The interplay between the amine and alkyne functionalities within the same molecule allows for a diverse range of chemical transformations, driven by various catalytic systems.
1 Intramolecular Cyclization Pathways
Intramolecular cyclization in derivatives of this compound, particularly propargylamines, provides an efficient, atom-economical route to various nitrogen-containing heterocycles. These reactions leverage the proximity of the nucleophilic amine and the electrophilic alkyne group.
One notable pathway is a base-mediated, transition-metal-free hydroamination. In this process, propargylamine derivatives react with isothiocyanates to form propargylthiourea intermediates. These intermediates then undergo a regioselective 5-exo-dig cycloisomerization when treated with a base like sodium hydroxide in DMF, yielding diversely substituted imidazole-2-thiones. rsc.org This method is also applicable to isocyanates for the synthesis of imidazole-2-ones. rsc.org
Transition metals can also catalyze intramolecular cyclizations. Cationic rhodium(I) and iridium(I) complexes, for instance, are effective catalysts for the cyclization of aminoalkenes. cdnsciencepub.com Specifically, rhodium catalysts have been employed for the intramolecular hydroamination of ortho-alkynylanilines, which are structurally related to derivatives of this compound, to produce benzo(dipyrroles). cdnsciencepub.com The mechanism involves the coordination of the catalyst to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack by the tethered amine group.
2 Halocyclization Reactions to Form Heterocycles (e.g., 1,3-oxazin-2-ones)
Halocyclization represents a powerful strategy for the synthesis of halogenated heterocycles from alkynyl precursors. For derivatives of this compound, such as N-Cbz-protected propargylic amines, this reaction provides a direct route to functionalized 1,3-oxazin-2-ones. scispace.com
Another example of electrophilic cyclization involves the reaction of N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl), iodine, bromine, and phenylselenyl bromide (PhSeBr). This 6-endo-dig cyclization readily affords a variety of 3-halogen- and 3-selenyl-substituted quinolines under mild conditions and with good functional group tolerance. rsc.org
| Starting Material | Electrophile | Product | Ref. |
| N-Cbz-protected propargylic amines | I₂, Br₂, Cl₂ | 5-halogen-1,3-oxazin-2-ones | scispace.com |
| N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-Halogen/Selenium-containing quinolines | rsc.org |
3 Transition Metal-Catalyzed Annulation Processes
Transition metal catalysis significantly expands the synthetic utility of this compound derivatives, enabling the construction of complex polycyclic systems through annulation reactions. These processes often involve the activation of otherwise inert C-H bonds.
1 C-H Functionalization/Annulation Reactions
Transition-metal-catalyzed C-H activation and annulation have become powerful tools for creating complex molecules in an efficient and atom-economical manner. Catalysts based on rhodium, ruthenium, palladium, and iridium are commonly used to facilitate C-H activation, often guided by a directing group within the substrate, such as an amine or amide. This strategy allows for the direct coupling of the C-H bond with an internal reactive site, like the alkyne in a this compound derivative, to form a new ring.
For example, the annulation of aromatic amines can be achieved through a sequence involving the coordination of the metal to a directing group, cleavage of an ortho C-H bond to form a metallacycle intermediate, migratory insertion of a coupling partner, and subsequent cyclization. While not specifically detailing this compound, the principles apply to its N-aryl derivatives, where the amine can direct the C-H activation of the phenyl ring, followed by annulation with the tethered alkyne. Such reactions are instrumental in building functionalized indazole and phthalazinone cores from appropriate precursors.
2 Regioselective and Chemoselective Annulations
A significant challenge in the annulation of unsymmetrical alkynes is controlling the regioselectivity of the reaction. The development of highly selective catalytic systems is crucial for synthesizing a single, desired product isomer.
Recent research has demonstrated that rhodium catalysts can exhibit excellent chemo- and regioselectivity in cascade reactions involving two different ortho-alkynylanilines. The catalyst's ability to recognize different N-substituents (e.g., N-tosyl vs. N-acyl) on the aniline substrates allows for selective nucleophilic cyclization and selective alkyne insertion, leading to a specific cross-coupled product. This highlights the potential for achieving high levels of control in complex annulations.
Furthermore, by carefully selecting the catalyst and reaction conditions, highly selective transformations of propargylamines can be achieved. For instance, a palladium-catalyzed cyclization of N-aryl propargylamines can lead to functionalized quinolines, demonstrating control over the reaction pathway. The use of polarized unsymmetrical alkynes, such as ynol ethers, has also been shown to effectively control regioselectivity in transition metal-catalyzed annulation processes by influencing the alkyne migratory insertion step.
3 Double Cyclization Reactions (e.g., Dihydrofuroquinolinone Synthesis)
Tandem or double cyclization reactions offer a sophisticated approach to rapidly build molecular complexity from simple precursors. These cascade processes form multiple rings in a single synthetic operation. An example of such a process is the electrooxidative tandem cyclization of N-propargylanilines with sulfinic acids. scispace.com
In this reaction, conducted in an undivided electrochemical cell, N-propargylanilines react with sulfinic acids to generate 3-arylsulfonylquinoline derivatives in high yields. scispace.com The transformation proceeds without the need for a chemical oxidant, using electrons as the redox agent. This method represents an oxidative tandem cyclization that constructs the quinoline skeleton efficiently. Although this specific reaction leads to sulfonated quinolines rather than dihydrofuroquinolinones, it exemplifies a double cyclization or tandem cascade strategy starting from a propargylamine derivative.
| Reaction Type | Substrates | Catalyst/Conditions | Product | Ref. |
| Tandem Cyclization | N-propargylanilines, Sulfinic acids | Electrooxidation, Constant current, Pyridine | 3-Arylsulfonylquinolines | scispace.com |
4 Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Piperazinones)
Derivatives of this compound are excellent precursors for a wide array of nitrogen-containing heterocycles, with quinolines and piperazinones being prominent examples.
The synthesis of quinolines can be achieved through various methods. A palladium-catalyzed cyclization of N-aryl propargylamines provides a direct route to functionalized quinoline heterocycles under mild conditions. The proposed mechanism involves the coordination of palladium acetate (B1210297) to the alkyne, followed by an intramolecular nucleophilic attack from the N-substituted aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final quinoline product. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl or Br₂ also serves as an effective method for producing 3-haloquinolines. rsc.org
Piperazinones can be synthesized via a Wacker-type aerobic oxidative cyclization of appropriate alkene precursors using a base-free palladium catalyst system, Pd(DMSO)₂(TFA)₂. While the direct synthesis from this compound is not explicitly detailed, related palladium-catalyzed cyclizations using a propargyl unit and various diamine components can produce highly substituted piperazines, which are structurally similar to piperazinones.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Piperazinones)
Synthesis of Polyfluorinated Aza-heterocycles
The synthesis of polyfluorinated aza-heterocycles from derivatives of this compound can be conceptualized through a two-step process involving a selective partial hydrogenation followed by an intramolecular aminofluorination.
The initial step requires the selective semi-hydrogenation of the alkyne functionality to an alkene. This transformation is crucial as it sets the stage for the subsequent cyclization. Palladium-based catalysts are commonly employed for the selective hydrogenation of alkynes. For instance, a magnetically recoverable palladium nanocatalyst has been shown to be highly effective for the partial hydrogenation of functionalized propargylamines to the corresponding allylic amines under mild conditions. blucher.com.brresearchgate.net The use of such a catalyst allows for good yields and high chemo- and stereoselectivity, preventing over-reduction to the fully saturated amine. blucher.com.brresearchgate.net
Once the allylic amine derivative is obtained, the synthesis can proceed via an intramolecular aminofluorination of the newly formed double bond. This can be achieved by generating a reactive unsaturated N-iodoamine intermediate in situ from the allylic amine. This intermediate then undergoes cyclization with a fluorine source to yield the desired polyfluorinated aza-heterocycle. This method has been successfully applied to the synthesis of various fluorinated aza-heterocycles, including fluorinated pyrrolidines.
A plausible reaction scheme for a derivative of this compound is presented below:
Step 1: Selective Semi-Hydrogenation A derivative of this compound is subjected to catalytic hydrogenation using a specialized palladium catalyst to yield the corresponding (Z)-alkene.
Step 2: Intramolecular Aminofluorination The resulting allylic amine is then treated with an iodinating agent and a fluoride source to induce cyclization, forming a polyfluorinated pyrrolidine derivative.
Table 1: Proposed Two-Step Synthesis of a Polyfluorinated Aza-heterocycle
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Selective Semi-Hydrogenation | H₂, Pd nanocatalyst | (Z)-1-phenylbut-3-en-2-amine derivative |
| 2 | Intramolecular Aminofluorination | 1. N-Iodosuccinimide (NIS) 2. Fluoride source (e.g., AgF) | Polyfluorinated 2-benzyl-3-methylpyrrolidine derivative |
Tetrahydroisoquinoline Derivatives Synthesis
Derivatives of this compound can serve as precursors for the synthesis of tetrahydroisoquinolines, a core structure in many biologically active compounds. This transformation can be achieved via a reduction of the propargylamine to a phenylethylamine, followed by a classical cyclization reaction such as the Pictet-Spengler or Bischler-Napieralski reaction.
The first step involves the complete reduction of the alkyne and the conversion of the amine to a suitable phenylethylamine derivative. This can be accomplished through catalytic hydrogenation over a palladium catalyst, which reduces the triple bond to a single bond.
Following the reduction, the resulting phenylethylamine derivative can undergo a Pictet-Spengler reaction. This reaction involves the condensation of the phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The choice of the aldehyde or ketone will determine the substitution pattern at the 1-position of the resulting tetrahydroisoquinoline.
Alternatively, the Bischler-Napieralski reaction can be employed. In this case, the phenylethylamine is first acylated, and the resulting amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This initially forms a 3,4-dihydroisoquinoline, which can be subsequently reduced to the desired tetrahydroisoquinoline.
Table 2: Synthesis of Tetrahydroisoquinoline Derivatives via Pictet-Spengler Reaction
| Starting Material | Aldehyde/Ketone | Acid Catalyst | Product |
| 2-(1-phenylpropan-2-yl)phenethylamine | Formaldehyde | HCl | 1-Methyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline |
| 2-(1-phenylpropan-2-yl)phenethylamine | Acetaldehyde | H₂SO₄ | 1,3-Dimethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline |
| 2-(1-phenylpropan-2-yl)phenethylamine | Acetone | TFA | 1,1,3-Trimethyl-2-benzyl-1,2,3,4-tetrahydroisoquinoline |
Cascade and Domino Reactions
Derivatives of this compound are excellent candidates for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. One such example is the visible-light-induced radical cascade cyclization of N-propargyl aromatic amines.
In a representative reaction, an N-aryl derivative of this compound can react with an acyl oxime ester in the presence of a photocatalyst, such as Eosin Y, under visible light irradiation. This process initiates a cascade of reactions including acylation, cyclization, and aromatization to afford highly substituted quinolines.
The proposed mechanism involves the photocatalyst absorbing visible light and promoting the formation of an acyl radical from the acyl oxime ester. This radical then adds to the alkyne of the N-propargyl amine derivative. The resulting vinyl radical undergoes an intramolecular cyclization onto the aromatic ring, followed by subsequent steps of aromatization to yield the final 3-acylated quinoline product. This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to construct complex molecules in a single step.
Table 3: Visible-Light-Induced Cascade Cyclization
| N-Propargyl Aromatic Amine Derivative | Acyl Oxime Ester | Photocatalyst | Product |
| N-(1-phenylbut-3-yn-2-yl)aniline | Benzoyl oxime ester | Eosin Y | 2-Methyl-3-benzoyl-4-phenylquinoline |
| N-(1-phenylbut-3-yn-2-yl)-4-methoxyaniline | Acetyl oxime ester | Eosin Y | 2-Methyl-3-acetyl-6-methoxy-4-phenylquinoline |
| N-(1-phenylbut-3-yn-2-yl)-4-chloroaniline | p-Toluoyl oxime ester | Eosin Y | 2-Methyl-6-chloro-4-phenyl-3-(4-methylbenzoyl)quinoline |
Reactions with Elemental Sulfur
The reaction of propargylamines with elemental sulfur offers a direct route to sulfur-containing heterocycles. A copper-catalyzed tandem sulfuration/annulation of propargylamines with elemental sulfur has been reported to yield 1,2-dithiole-3-thiones.
In this reaction, a derivative of this compound is treated with elemental sulfur in the presence of a copper catalyst under aerobic conditions. The reaction proceeds through a tandem process that involves the cleavage of the C-N bond and the formation of multiple C-S bonds. This leads to the construction of the 1,2-dithiole-3-thione ring system. This transformation is notable for its good functional group tolerance and provides a straightforward method for the synthesis of these unique sulfur-containing heterocycles from readily available starting materials.
Table 4: Copper-Catalyzed Reaction with Elemental Sulfur
| This compound Derivative | Catalyst | Solvent | Product |
| This compound | CuI | DMSO | 4-Benzyl-5-methyl-1,2-dithiole-3-thione |
| N-Methyl-1-phenylbut-3-yn-2-amine | CuBr | DMF | 4-Benzyl-5-methyl-1,2-dithiole-3-thione |
| N-Ethyl-1-phenylbut-3-yn-2-amine | CuCl | DMA | 4-Benzyl-5-methyl-1,2-dithiole-3-thione |
Mechanistic Investigations and Theoretical Studies on 1 Phenylbut 3 Yn 2 Amine Reactivity
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies on derivatives of 1-Phenylbut-3-yn-2-amine are beginning to shed light on their reactivity. A notable area of investigation is the synthesis of oxazolidinones, which are significant structural motifs in pharmaceuticals, particularly antibiotics. hkd.hrhkd.hr Current research is focused on the reaction of N-benzyl-2-methyl-1-phenylbut-3-yn-2-amine with carbon dioxide (CO2) to form the corresponding oxazolidinone. hkd.hrhkd.hr
This transformation represents a key reaction pathway for functionalizing the propargylamine (B41283) structure. The proposed pathway involves a copper-catalyzed carboxylative cyclization. The reaction proceeds without the need for expensive noble metal catalysts like ruthenium, palladium, gold, or silver, which have been traditionally used for such CO2-fixation processes. hkd.hrhkd.hr The elucidation of specific intermediates in this pathway is a primary goal of the ongoing research, which combines experimental methods with computational studies to map the transformation. hkd.hr
Computational Chemistry Approaches
To fully understand the reactivity of propargylamines like this compound, computational chemistry serves as a powerful tool.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
While specific DFT studies on this compound were not found, researchers have explicitly stated their intention to use Density Functional Theory (DFT) calculations to elucidate the reaction mechanism for the synthesis of oxazolidinone from the closely related N-benzyl-2-methyl-1-phenylbut-3-yn-2-amine. hkd.hr This computational approach is essential for modeling the electronic structure of reactants, intermediates, and transition states, thereby providing a detailed picture of the reaction pathway at a molecular level.
Transition State Modeling and Analysis
Information regarding transition state modeling and analysis for reactions involving this compound is not available in the reviewed literature. This type of analysis is typically performed in conjunction with DFT calculations to identify the highest energy point along the reaction coordinate, which is crucial for determining reaction kinetics and validating proposed mechanisms.
Molecular Dynamics Simulations in Catalytic Systems
There are currently no published molecular dynamics simulations for catalytic systems involving this compound. Such simulations would be valuable for understanding the dynamic behavior of the amine and catalyst in solution, including substrate binding, conformational changes, and solvent effects over time.
Studies on Regioselectivity and Stereoselectivity Control
Specific studies focusing on the regioselectivity and stereoselectivity control in reactions of this compound are not detailed in the available research. Achieving such control is a fundamental goal in organic synthesis, and for a chiral molecule like this compound, controlling stereochemical outcomes is particularly important for potential applications in pharmaceuticals.
Analytical and Spectroscopic Research Methodologies for 1 Phenylbut 3 Yn 2 Amine Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular framework of 1-phenylbut-3-yn-2-amine derivatives, from elemental composition to the precise spatial arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or five decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.
For instance, the hydrochloride salt of this compound has a molecular formula of C10H11N. uni.lu Its monoisotopic mass is 145.08914 Da. uni.lu An HRMS instrument can measure this mass with high accuracy, confirming the presence of ten carbon atoms, eleven hydrogen atoms, and one nitrogen atom. In research involving new derivatives, HRMS is the first step in structural confirmation after synthesis. The technique provides the molecular formula, which is a prerequisite for further structural elucidation by other spectroscopic methods. mdpi.com
The table below illustrates how HRMS can differentiate between two hypothetical compounds with the same nominal mass.
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| C10H11N | 145 | 145.08914 |
| C9H9NO | 145 | 145.06808 |
This table is for illustrative purposes.
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and structure of organic molecules like this compound derivatives in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. emerypharma.com
Key 2D NMR techniques used for the structural assignment of these compounds include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the proton on the chiral center (C2) and the protons of the adjacent methylene (B1212753) group (C1) and the terminal alkyne proton (H4).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal for the amine-bearing carbon (C2) would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically two or three). columbia.edu HMBC is vital for connecting different fragments of the molecule. For instance, the protons on the phenyl ring would show correlations to the benzylic carbon (C1), and the alkyne proton would show correlations to the sp-hybridized carbons of the alkyne.
Together, these multidimensional NMR experiments provide a detailed map of the molecule's covalent framework, allowing for unambiguous structural assignment. rsc.orgmdpi.com
| NMR Technique | Information Gained | Application to this compound |
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies aromatic, benzylic, methine, and alkyne protons. |
| ¹³C NMR | Shows the number of unique carbon atoms and their electronic environment. | Distinguishes between aromatic, benzylic, methine, and alkyne carbons. |
| COSY | Reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu | Establishes connectivity between adjacent protons, e.g., H1-H2 and H2-H4. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). columbia.edu | Assigns specific carbons based on known proton resonances. |
| HMBC | Shows long-range (²JCH, ³JCH) correlations between protons and carbons. columbia.edu | Connects molecular fragments, such as the phenyl ring to the butyn-amine chain. |
While no crystal structure for this compound itself is publicly available, this technique is frequently applied to its derivatives to:
Unambiguously determine the relative and absolute stereochemistry of chiral centers. This is particularly important for propargylamines, which are often used in asymmetric synthesis.
Analyze the molecular conformation in the solid state, revealing how the phenyl group and the butyn-amine chain are oriented with respect to each other.
Investigate intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack in the crystal lattice.
Research on related propargylamine (B41283) derivatives has utilized X-ray crystallography to confirm the structures of complex cyclic products formed in subsequent reactions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus frequency (typically in wavenumbers, cm⁻¹), revealing characteristic peaks for different functional groups.
For this compound, the IR spectrum would be expected to show several key absorption bands:
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| Primary Amine | N-H stretch | 3300-3500 (typically two sharp bands) |
| N-H bend | 1590-1650 | |
| Terminal Alkyne | ≡C-H stretch | 3270-3330 (sharp, strong) |
| C≡C stretch | 2100-2260 (weak to medium) | |
| Aromatic Ring | C-H stretch | ~3030 |
| C=C stretch | 1450-1600 (multiple bands) | |
| Alkyl C-H | C-H stretch | 2850-2960 |
The presence of these characteristic peaks provides strong evidence for the molecular structure of this compound and its derivatives. For example, the sharp band around 3300 cm⁻¹ for the alkyne C-H stretch and the pair of bands for the primary amine N-H stretch would be key diagnostic features. youtube.com
Chromatographic Method Development for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound derivatives, particularly for resolving stereoisomers.
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate them and determine the enantiomeric purity of a sample. Enantioselective chromatography, most commonly High-Performance Liquid Chromatography (HPLC), is the premier technique for this purpose. nih.gov
This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. ceon.rs
The development of an enantioselective HPLC method for this compound would involve:
Selection of a Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for separating a broad range of chiral compounds, including amines. nih.gov
Optimization of the Mobile Phase: A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar alcohol (such as isopropanol (B130326) or ethanol) is typically used. Small amounts of an amine additive (e.g., diethylamine) are often included to improve peak shape and resolution for basic analytes like amines.
Detection: A UV detector is commonly used, as the phenyl group in the molecule absorbs UV light.
By injecting a racemic sample (a 50:50 mixture of both enantiomers), the method can be optimized to achieve baseline separation of the two enantiomer peaks. The area under each peak is then used to calculate the enantiomeric excess (ee), a measure of chiral purity.
Optimization of Purification Protocols (e.g., Flash Column Chromatography)
The purification of this compound and its derivatives is a critical step following synthesis to isolate the target compound from unreacted starting materials, catalysts, and byproducts. Flash column chromatography is a prevalent, efficient, and scalable technique for this purpose. researchgate.net The optimization of a flash chromatography protocol is essential for achieving high purity and yield. This process involves the systematic selection and adjustment of the stationary phase and the mobile phase composition.
Stationary Phase Selection
The choice of stationary phase is foundational to a successful separation. For amine-containing compounds like this compound, interactions between the basic amine group and the stationary phase must be carefully managed.
Standard Silica (B1680970) Gel: Silica gel (SiO₂) is the most common stationary phase used in normal-phase chromatography due to its high resolving power for a wide range of compounds and cost-effectiveness. alfa-chemistry.com However, the surface of silica gel is populated with acidic silanol (B1196071) groups (Si-OH), which can strongly and sometimes irreversibly adsorb basic compounds like amines through ionic interactions. sorbtech.com This interaction often leads to significant peak tailing, reduced recovery, and poor separation.
Amine-Functionalized Silica: To mitigate the issues associated with standard silica, amine-bonded silica phases can be employed. wfu.edusilicycle.com In this stationary phase, aminopropyl groups are covalently bonded to the silica surface. This modification serves two purposes: it shields the basic analyte from the acidic silanol groups and creates a less acidic, more forgiving surface environment, resulting in improved peak shape and purity for basic compounds. sorbtech.comwfu.edu
Alumina: Alumina (Al₂O₃) is another polar stationary phase that can be used. It is generally less acidic than silica gel, making it a suitable alternative for the purification of basic amines where silica gel performance is poor. biotage.com
The selection between these phases depends on the specific properties of the derivative being purified and the impurities present. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different stationary phases and solvent systems to predict the outcome of the flash chromatography separation. biotage.com
Mobile Phase (Eluent) Optimization
The mobile phase composition is the most frequently adjusted parameter to optimize separation. The goal is to find a solvent system that provides a differential migration of the target compound and impurities, ideally with a retention factor (Rƒ) for the target compound in the range of 0.25-0.40 on the corresponding TLC plate.
For normal-phase chromatography of propargylamines, the mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to control the elution speed.
A critical aspect of purifying amines on silica gel is the addition of a small amount of a basic modifier to the eluent. This modifier, typically triethylamine (B128534) (Et₃N) or a solution of ammonia (B1221849) in methanol, deactivates the acidic silanol sites on the silica surface. rsc.org This prevents the strong adsorption of the basic analyte, leading to symmetrical peak shapes and better resolution.
The following table outlines typical starting solvent systems for the purification of aromatic amines and propargylamines.
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Basic Modifier | Typical Ratio (v/v/v) | Application Notes |
| Silica Gel | Hexane | Ethyl Acetate | Triethylamine (Et₃N) | 80:20:0.1 to 95:5:0.1 | A common starting point for moderately polar amines. The ratio of hexane to ethyl acetate is adjusted based on compound polarity. |
| Silica Gel | Dichloromethane | Methanol | Ammonia in Methanol (2M) | 98:2:0.2 to 95:5:0.5 | Effective for more polar amine derivatives that require a stronger eluent system for elution. |
| Amine-Functionalized Silica | Hexane | Ethyl Acetate | None required | 90:10 to 70:30 | The basic modifier is often unnecessary due to the nature of the stationary phase, simplifying the mobile phase preparation. |
| Alumina (Basic or Neutral) | Hexane | Ethyl Acetate | None required | 90:10 to 70:30 | Useful for compounds that show excessive tailing even with modified eluents on silica gel. |
Gradient Elution
While isocratic elution (using a constant solvent composition) can be effective for simple separations, gradient elution is often employed to improve purification efficiency for complex mixtures. A gradient elution protocol typically starts with a low polarity mobile phase to elute non-polar impurities and gradually increases in polarity to elute the compound of interest, followed by more strongly retained impurities. This technique can reduce purification time and solvent consumption while improving the resolution of closely eluting compounds.
For example, a gradient for purifying a this compound derivative might start with 5% ethyl acetate in hexane and linearly increase to 25% ethyl acetate over several column volumes. A small, constant amount of triethylamine (e.g., 0.1%) would be maintained throughout the gradient.
The following table provides a hypothetical example of an optimized gradient protocol for a novel this compound derivative.
| Time (min) | Flow Rate (mL/min) | Solvent A (% Hexane) | Solvent B (% Ethyl Acetate) | Solvent C (% Triethylamine) | Action |
| 0 | 20 | 95 | 5 | 0.1 | Column Equilibration |
| 2 | 20 | 95 | 5 | 0.1 | Sample Loading |
| 2.1 | 25 | 95 | 5 | 0.1 | Start Gradient |
| 15 | 25 | 75 | 25 | 0.1 | Linear Gradient |
| 20 | 25 | 75 | 25 | 0.1 | Hold |
| 20.1 | 30 | 50 | 50 | 0.1 | Column Wash |
| 25 | 30 | 50 | 50 | 0.1 | End Run |
By systematically evaluating the stationary phase and optimizing the mobile phase composition and elution method (isocratic vs. gradient), a robust and efficient flash column chromatography protocol can be developed for the high-purity isolation of this compound and its derivatives.
Applications in Advanced Organic Synthesis
1-Phenylbut-3-yn-2-amine as a Key Synthetic Intermediate
This compound and structurally related propargylamines are highly valued as synthetic intermediates due to the reactivity of both the alkyne and amine functionalities. researchgate.net The terminal alkyne can readily participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds. This reactivity is fundamental for extending the carbon skeleton and introducing molecular complexity.
Furthermore, the secondary amine in this compound can act as a nucleophile or be functionalized to introduce a wide array of substituents. The presence of the alkyne also allows for intramolecular reactions, where the amine or a derivative can add across the triple bond to form various heterocyclic systems. mdpi.com This dual reactivity makes propargylamines like this compound powerful precursors in the construction of diverse molecular frameworks.
One of the most significant applications of propargylamines is in multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling, which provides a highly efficient route to more complex propargylamine (B41283) structures. nih.gov Although this compound is a product of such a reaction, its core structure can be further elaborated using similar principles. The propargylamine moiety is a precursor to a variety of nitrogen-containing compounds, including allylamines, pyrrolidines, and oxazoles. researchgate.net
Building Block for Complex Natural Products and Analogues
The propargylamine skeleton is a recurring motif in numerous natural products and serves as a crucial building block in their total synthesis. Chiral propargylamines, in particular, are of significant interest as they can be used to introduce stereocenters with high fidelity. nih.gov The asymmetric synthesis of propargylamines is a well-developed field, and chiral variants of this compound can be prepared with high enantiomeric excess. acs.org
These chiral propargylamines are valuable intermediates in the synthesis of alkaloids, amino acids, and other biologically active natural products. nih.govnih.gov The alkyne group can be transformed into a variety of other functional groups, such as alkenes (via reduction), ketones (via hydration), or carboxylic acids (via oxidative cleavage), providing synthetic flexibility. The amine group, on the other hand, is often a key feature for the biological activity of the target molecule.
For instance, the core structure of this compound can be envisioned as a precursor to beta-amino acids, which are components of numerous natural products with interesting pharmacological properties. The diastereoselective synthesis of propargylamines with two adjacent stereocenters has been achieved, further expanding their utility in the synthesis of complex targets. nih.gov
Precursor for Pharmacophore Scaffolds and Molecules with Potential Biological Relevance
The propargylamine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.gov Derivatives of propargylamine have shown a wide range of biological activities, including anticancer, antifungal, and neuroprotective properties.
The reactivity of the alkyne and amine groups in this compound allows for its elaboration into a variety of heterocyclic scaffolds that are common in pharmaceuticals. For example, intramolecular cyclization reactions can lead to the formation of substituted pyrroles, oxazoles, and quinolines, all of which are important pharmacophores. researchgate.net
The following table illustrates the types of bioactive heterocyclic scaffolds that can be potentially synthesized from propargylamine precursors.
| Precursor | Reaction Type | Resulting Scaffold | Potential Biological Activity |
| N-Acyl Propargylamine | Cycloisomerization | Oxazole | Anti-inflammatory, Anticancer |
| Propargylamine | Enyne Metathesis/Cyclization | Pyrrole | Antibacterial, Antiviral |
| N-Aryl Propargylamine | Cyclization | Quinoline | Antimalarial, Anticancer |
These transformations highlight the role of this compound as a versatile starting material for generating libraries of compounds for drug discovery.
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer chemotherapy. The synthesis of these molecules often involves the formation of a glycosidic bond between a sugar moiety and a nucleobase. While direct use of this compound in this context is not extensively documented, the functional groups present in its structure are relevant to the synthesis of acyclic nucleoside analogues.
Acyclic nucleoside analogues, which lack a traditional furanose ring, often exhibit potent biological activity. The amine group of this compound could be functionalized with a nucleobase, and the alkyne could be transformed to mimic the hydroxyl groups of a sugar ring. The synthesis of nucleoside analogues often relies on the stereocontrolled introduction of the nucleobase onto a chiral precursor. mcgill.ca Chiral this compound could serve as such a precursor, with the phenyl group potentially influencing the stereochemical outcome of subsequent reactions.
Utility in Ligand and Catalyst Development
Chiral amines and alkynes are important components of ligands used in asymmetric catalysis. The rigid backbone of the alkyne in this compound, combined with the chirality at the benzylic position, makes it an attractive candidate for the development of novel chiral ligands. These ligands can be used to coordinate with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The development of chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Propargylamine-derived ligands have been successfully employed in asymmetric catalysis, demonstrating their potential in this field. nih.gov For example, chiral propargylamines can be incorporated into larger ligand frameworks, such as those used in copper-catalyzed asymmetric additions.
Development of Novel Materials through Polymerization or Functionalization
The alkyne and amine groups of this compound also lend themselves to applications in materials science. The terminal alkyne can undergo polymerization through various methods, including transition metal-catalyzed polymerization, to form conjugated polymers. These materials are of interest for their potential electronic and optical properties, with applications in organic electronics, sensors, and light-emitting diodes.
The polymerization of propargylamine derivatives can lead to the formation of polymers with interesting properties. For instance, benzoxazine (B1645224) monomers have been synthesized using propargylamine, resulting in thermosets with high thermal stability and low flammability. rsc.org The amine group in this compound can also be used to functionalize existing polymers or surfaces, imparting new properties to the material. For example, it could be grafted onto a polymer backbone to introduce chirality or to serve as a site for further chemical modification. The photochemical properties of propargylamine-based polymers have also been investigated, suggesting potential applications in photochemistry and materials science. revmaterialeplastice.ro
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenylbut-3-yn-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkyne-amine coupling or reductive amination of propargyl ketones. Reaction conditions (e.g., temperature, catalyst choice) significantly affect regioselectivity. For example, palladium-catalyzed cross-coupling may optimize alkyne incorporation .
- Characterization : Use NMR (¹H/¹³C) to confirm amine and alkyne functional groups, and GC-MS to assess purity. Compare retention indices with standards from analytical databases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Use fume hoods to prevent inhalation of volatile intermediates.
- Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste facilities .
Q. How can researchers validate the purity of synthesized this compound?
- Analytical Workflow :
- Perform elemental analysis (C, H, N) to confirm stoichiometry.
- Use HPLC with UV detection (λ = 254 nm) to identify impurities.
- Cross-reference IR spectra with published data to confirm functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Data Contradiction Analysis :
- Compare experimental conditions (e.g., cell lines, solvent systems). For instance, polar solvents like DMSO may alter compound stability in biological assays .
- Apply statistical meta-analysis to identify outliers or batch-specific variations. Triangulate results with orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-cell viability) .
Q. What strategies optimize the enantiomeric purity of this compound for chiral drug discovery?
- Methodology :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
- Characterize enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
- Computational modeling (e.g., DFT) can predict steric effects influencing racemization .
Q. How do structural modifications (e.g., substituent effects) impact the compound’s pharmacokinetic properties?
- Experimental Design :
- Synthesize analogs with electron-withdrawing/donating groups on the phenyl ring.
- Assess logP (octanol-water partition) for lipophilicity and Caco-2 cell permeability assays for absorption .
- Use QSAR models to correlate structural features with bioavailability .
Data Analysis and Reproducibility
Q. What are best practices for ensuring reproducibility in studies involving this compound?
- Guidelines :
- Report detailed synthetic protocols (catalyst loading, reaction time).
- Deposit raw spectral data in open-access repositories (e.g., Zenodo) to enable peer validation .
- Include batch-specific impurity profiles (e.g., residual solvents) in publications .
Q. How can machine learning improve the prediction of synthetic pathways for novel derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
